molecular formula C19H16BrClN4O2 B10897643 4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10897643
M. Wt: 447.7 g/mol
InChI Key: DUMKNYBTLIZJOF-LSHDLFTRSA-N
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Description

4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the –NHN=CH– group, which is known for its significant role in various chemical and biological processes

Properties

Molecular Formula

C19H16BrClN4O2

Molecular Weight

447.7 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16BrClN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+

InChI Key

DUMKNYBTLIZJOF-LSHDLFTRSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-bromobenzohydrazide in a methanol solution . The reaction mixture is stirred at room temperature for 12 hours, followed by the isolation of the product through crystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins . The molecular pathways involved include inhibition of specific enzymes and modulation of receptor activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar compounds include other hydrazones and Schiff bases, such as:

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